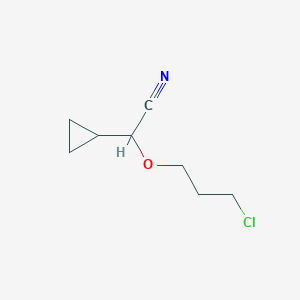

2-(3-Chloropropoxy)-2-cyclopropylacetonitrile

Description

2-(3-Chloropropoxy)-2-cyclopropylacetonitrile is a nitrile derivative featuring a cyclopropyl group and a 3-chloropropoxy substituent.

The cyclopropyl group confers steric strain, which could enhance reactivity compared to non-cyclic analogs. The 3-chloropropoxy chain likely influences solubility and lipophilicity, while the nitrile group serves as a versatile functional group for further derivatization (e.g., hydrolysis to carboxylic acids or reduction to amines).

Properties

IUPAC Name |

2-(3-chloropropoxy)-2-cyclopropylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c9-4-1-5-11-8(6-10)7-2-3-7/h7-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJJGFREBDTYEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C#N)OCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropoxy)-2-cyclopropylacetonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylacetonitrile with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(3-Chloropropoxy)-2-cyclopropylacetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropoxy)-2-cyclopropylacetonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Formation of substituted amines or thiols.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Scientific Research Applications

2-(3-Chloropropoxy)-2-cyclopropylacetonitrile has several scientific research applications:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be utilized in the development of novel materials with specific properties.

Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Industrial Chemistry: The compound can be employed in the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropoxy)-2-cyclopropylacetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the structure-activity relationship of the compound and its derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 2-(3-Chloropropoxy)-2-cyclopropylacetonitrile with structurally or functionally related compounds, based on the provided evidence and inferred properties.

Structural and Functional Analogues

Key Comparative Insights

Reactivity and Stability: The target compound’s cyclopropane ring may confer higher reactivity compared to the quinoline-based analog in , which benefits from aromatic stabilization. The 3-chloropropoxy group in both the target compound and the quinoline derivative suggests susceptibility to nucleophilic substitution, but steric hindrance from the cyclopropyl group could slow such reactions.

Toxicity Profile :

- Unlike 1,2,3-trichloropropane , which is highly toxic, the target compound’s nitrile and ether groups likely reduce acute toxicity. However, chlorinated alkoxy chains may pose environmental concerns.

Synthetic Utility: The quinoline derivative demonstrates high yield (85.8%) under alkaline conditions, suggesting that similar strategies (e.g., pH-controlled cyclization) could apply to the target compound. The commercial availability of analogs like 2-(3-chlorophenyl)-2-methylpropanoic acid highlights the demand for nitrile and chlorinated intermediates in specialty chemistry.

Data Limitations

- Direct experimental data (e.g., NMR, MS) for 2-(3-Chloropropoxy)-2-cyclopropylacetonitrile are absent in the provided evidence. Properties are inferred from structural analogs.

- Toxicity and pharmacokinetic profiles require further study, especially given the contrasting behavior of chlorinated alkanes (e.g., 1,2,3-trichloropropane ) versus chlorinated ethers.

Biological Activity

2-(3-Chloropropoxy)-2-cyclopropylacetonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : 201.68 g/mol

The compound contains a chloropropoxy group and a cyclopropyl moiety, which are critical for its biological activity.

The biological activity of 2-(3-Chloropropoxy)-2-cyclopropylacetonitrile is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways associated with inflammation and pain.

Antimicrobial Properties

Research indicates that 2-(3-Chloropropoxy)-2-cyclopropylacetonitrile exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Effects

In vitro studies have revealed that the compound has cytotoxic effects on cancer cell lines. It induces apoptosis through the activation of specific caspases, leading to programmed cell death. The mechanism appears to involve the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).

Anti-inflammatory Activity

Preliminary data suggest that this compound may possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy :

- A series of experiments were conducted to evaluate the minimum inhibitory concentration (MIC) of 2-(3-Chloropropoxy)-2-cyclopropylacetonitrile against various pathogens.

- Results indicated MIC values ranging from 10 to 50 µg/mL, showcasing its potential as an antimicrobial agent.

-

Evaluation of Anticancer Activity :

- A study involving human cancer cell lines (e.g., HeLa and MCF-7) reported that treatment with this compound resulted in a dose-dependent decrease in cell viability.

- Flow cytometry analysis confirmed increased apoptosis rates when treated with concentrations above 20 µM.

-

Assessment of Anti-inflammatory Effects :

- In an animal model of induced inflammation, administration of the compound significantly reduced swelling and pain compared to control groups.

- Histological analysis showed reduced infiltration of inflammatory cells in treated tissues.

Data Summary Table

| Property | Observations |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria (MIC: 10-50 µg/mL) |

| Anticancer Activity | Induces apoptosis in cancer cell lines (HeLa, MCF-7) |

| Anti-inflammatory Activity | Reduces inflammation in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.